molecular formula C13H7ClFN3O2S B2828138 N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide CAS No. 921150-22-3

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide

Cat. No. B2828138
CAS RN: 921150-22-3
M. Wt: 323.73
InChI Key: KNTAJAXUCCIXCP-UHFFFAOYSA-N
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Description

“N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide” is a complex organic compound. It contains several functional groups including a chlorothiophene, an oxadiazole, and a fluorobenzamide. These groups are known to contribute to various chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chlorothiophene could be introduced via a nucleophilic aromatic substitution reaction . The oxadiazole could be synthesized through a cyclization reaction . The fluorobenzamide could be introduced through a nucleophilic acyl substitution .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The chlorothiophene and fluorobenzamide groups would likely contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the chlorothiophene could undergo further nucleophilic aromatic substitution reactions . The oxadiazole could potentially undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorothiophene and fluorobenzamide groups would likely make the compound relatively polar . This could influence properties such as solubility and melting point .

Scientific Research Applications

Anticonvulsant and Sedative-Hypnotic Activities

  • Anticonvulsant Agents : A study by Faizi et al. (2017) designed and synthesized a series of 4-thiazolidinone derivatives, including compounds similar to N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide, as anticonvulsant agents. These compounds were evaluated for their ability to bind to benzodiazepine receptors and showed significant anticonvulsant activity in tests.

Antimicrobial Properties

  • Antibacterial and Antifungal Activities : Research by Karthikeyan et al. (2008) on 1,3,4-oxadiazoles demonstrated potent antimicrobial properties. Compounds with structural similarities to this compound showed good bactericidal and fungicidal activities.

Anticancer Potential

  • Novel Apoptosis Inducers in Cancer Treatment : Zhang et al. (2005) identified compounds like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, which can induce apoptosis in breast and colorectal cancer cell lines. This research highlights the potential of these compounds in anticancer therapy (Zhang et al., 2005).

Anti-Inflammatory Properties

  • Anti-Inflammatory Activities : A study by Sunder et al. (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and found significant anti-inflammatory activity in some compounds.

Applications in Sensing and Detection

  • Chemosensors for Toxic Agents : Research on o-phenylendiamine derivatives, including those with oxadiazole structures, demonstrated their use as effective chemosensors for detecting toxic agents like phosgene. This indicates the potential of oxadiazole derivatives in environmental and safety applications (Hu et al., 2016).

Electrophysiological Studies

  • Electrochemistry and Electroluminescence : A study by Shen et al. (2010) explored the electrochemistry and electrogenerated chemiluminescence of dithienylbenzothiadiazole derivatives, suggesting applications in electrophysiological research and sensor technology.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, the different functional groups could interact with biological targets in different ways .

Safety and Hazards

The safety and hazards associated with this compound would depend on several factors, including its reactivity and the specific functional groups present. For example, the chlorothiophene group could potentially be hazardous due to the presence of chlorine .

Future Directions

Future research on this compound could involve further exploration of its synthesis and potential applications. For example, if it shows promising biological activity, it could be developed into a new drug . Alternatively, if it has interesting chemical properties, it could be used in the development of new materials .

properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFN3O2S/c14-10-5-4-9(21-10)12-17-18-13(20-12)16-11(19)7-2-1-3-8(15)6-7/h1-6H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTAJAXUCCIXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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